molecular formula C23H22N4O2S B2934910 N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide CAS No. 1301766-55-1

N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide

Cat. No.: B2934910
CAS No.: 1301766-55-1
M. Wt: 418.52
InChI Key: YMEVUJVDDCIINJ-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide is a synthetic small molecule featuring a pyrazolidine core substituted with a 4-methyl-2-(3-methylphenyl)thiazole moiety and a 4-methoxyphenylmethyl carboxamide group. The pyrazolidine ring (a saturated five-membered ring with two adjacent nitrogen atoms) distinguishes it from more common heterocycles like pyrazole or pyrimidine. The 4-methoxyphenyl group may enhance metabolic stability, while the thiazole and pyrazolidine rings likely contribute to its binding affinity and conformational rigidity. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with bioactive molecules targeting enzymes or receptors involved in inflammation, oncology, or infectious diseases .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-14-5-4-6-17(11-14)23-25-15(2)21(30-23)19-12-20(27-26-19)22(28)24-13-16-7-9-18(29-3)10-8-16/h4-11,19-20,26-27H,12-13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEXYHGZDJIXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)C3CC(NN3)C(=O)NCC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid pyrazolidine-thiazole scaffold. Below is a comparative analysis with analogous molecules from the evidence, focusing on structural motifs, physicochemical properties, and inferred bioactivity.

Structural Features

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Pyrazolidine 4-Methyl-2-(3-methylphenyl)thiazole; 4-methoxyphenylmethyl carboxamide ~408.5* N/A
N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide Pyrazole 4-Methoxyphenyl; hydroxyethyl carboxamide 289.3
N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]cyclohexanecarboxamide Pyridine-Thiazole Ethyl-3-methylphenyl thiazole; cyclohexanecarboxamide 405.5
5-(4-Methoxyphenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide Oxazole-Pyrazole 4-Methoxyphenyl; thiophen-2-ylmethyl 380.4
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone 4-Chlorophenyl; pyridine-3-carboxamide ~333.8*

Notes:

  • Pyrazolidine vs.
  • Thiazole vs. Oxazole : The thiazole ring in the target (with sulfur) vs. oxazole (with oxygen) in alters electronic properties—thiazole’s sulfur enhances π-π stacking and hydrophobic interactions .
  • 4-Methoxyphenyl Group : This substituent appears in multiple compounds (e.g., ), suggesting its role in modulating solubility and metabolic stability via methoxy’s electron-donating effects .

Physicochemical Properties

  • LogP and Solubility : The target compound’s LogP is estimated to be ~6.9 (similar to ’s compound with LogP 6.91), indicating high lipophilicity. This contrasts with ’s pyrazole derivative (LogP ~2.5*), where the hydroxyethyl group improves aqueous solubility.
  • Hydrogen Bonding : The carboxamide group in the target and –12 facilitates hydrogen bonding, critical for target engagement. The thiazole’s nitrogen may act as a hydrogen bond acceptor, as seen in .

Inferred Pharmacological Profiles

  • Anticancer Activity : Thiazole-containing compounds (e.g., ) often inhibit kinases or tubulin polymerization. The 3-methylphenyl group in the target’s thiazole may enhance hydrophobic binding to enzyme pockets .
  • Anti-inflammatory/Antimicrobial Effects: Pyrazolidine and thiazolidinone derivatives () are known COX-2 inhibitors or antibacterial agents. The 4-methoxyphenyl group could reduce oxidative metabolism, extending half-life .

Key Research Findings

Role of Thiazole Substituents : In , the 3-methylphenyl-thiazole moiety increased binding affinity for kinase targets by 30% compared to unsubstituted thiazoles, suggesting similar benefits for the target compound .

4-Methoxyphenyl Stability: Compounds with this group (e.g., ) exhibit 50% lower CYP3A4-mediated metabolism than their non-methoxy counterparts, aligning with its role in improving pharmacokinetics .

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